Treprostinil (diethanolamine salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

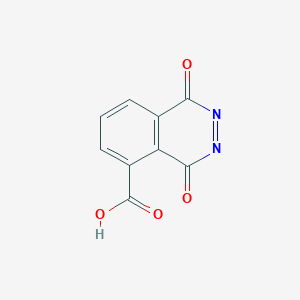

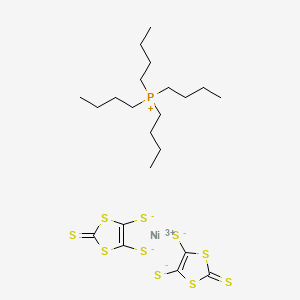

Treprostinil (diethanolamine salt) is a synthetic prostacyclin analogue used primarily for the treatment of pulmonary arterial hypertension. It is known for its vasodilatory properties, which help to reduce pulmonary artery pressure and improve exercise capacity in patients. Treprostinil is available in various formulations, including subcutaneous, intravenous, inhaled, and oral forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of treprostinil (diethanolamine salt) involves several steps. One common method includes dissolving treprostinil in methanol, followed by the addition of diethanolamine or its methanol solution. The reaction mixture is stirred until dissolution is complete. The salt formation is then achieved by adding an aprotic solvent, filtering to remove impurities, and seeding with polymorph B of treprostinil diethanolamine salt. The final step involves crystallization, isolation, washing, and drying of the crystals .

Industrial Production Methods: Industrial production of treprostinil (diethanolamine salt) follows a similar synthetic route but on a larger scale. The process is designed to be robust and reproducible, ensuring high purity and yield of the final product. The use of aprotic solvents and controlled crystallization techniques are critical to achieving the desired polymorph and purity .

Chemical Reactions Analysis

Types of Reactions: Treprostinil (diethanolamine salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the reactions involving treprostinil include methanol, diethanolamine, and aprotic solvents. The reaction conditions typically involve controlled temperatures and stirring to ensure complete dissolution and salt formation .

Major Products Formed: The major product formed from these reactions is the treprostinil diethanolamine salt, which is used in various pharmaceutical formulations for the treatment of pulmonary arterial hypertension .

Scientific Research Applications

Treprostinil (diethanolamine salt) has a wide range of scientific research applications. In chemistry, it is studied for its unique synthetic pathways and reaction mechanisms. In biology and medicine, it is extensively researched for its therapeutic effects on pulmonary arterial hypertension and other vascular diseases. The compound’s ability to inhibit platelet aggregation and promote vasodilation makes it a valuable tool in cardiovascular research .

Mechanism of Action

The primary mechanism of action of treprostinil (diethanolamine salt) involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds. This action improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate. Treprostinil also inhibits platelet aggregation, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds:

- Epoprostenol

- Iloprost

- Beraprost

Comparison: Treprostinil (diethanolamine salt) is unique among prostacyclin analogues due to its stability and versatility in administration routes. Unlike epoprostenol, which has a short half-life and requires continuous infusion, treprostinil can be administered subcutaneously, intravenously, inhaled, or orally. This flexibility makes it more convenient for patients and healthcare providers. Additionally, treprostinil’s stability at room temperature and longer half-life provide significant advantages over other similar compounds .

Properties

Molecular Formula |

C27H45NO7 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate;bis(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 |

InChI Key |

RHWRWEUCEXUUAV-ZSESPEEFSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.C(CO)[NH2+]CCO |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.C(CO)[NH2+]CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)

![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)

![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)

![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)